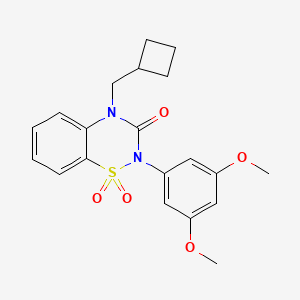![molecular formula C18H23ClN2O2 B6451050 3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640822-41-7](/img/structure/B6451050.png)
3-chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine is a cyclic organic compound with a molecular formula of C14H19ClN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is a member of the piperidine family. This compound has been studied extensively due to its potential applications in the fields of medicine and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in the development of novel drugs. It has also been used as a tool to study the effects of certain drugs on the body, and as an inhibitor of certain enzymes. Additionally, it has been used in the synthesis of other compounds, such as amino acids and peptides.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, it is believed to bind to certain receptors in the body, which can lead to changes in the activity of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in the activity of certain proteins. Additionally, it has been shown to bind to certain receptors in the body, which can lead to changes in the activity of certain proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine in laboratory experiments include its low cost, its ability to be synthesized in a two-step process, and its ability to bind to certain receptors in the body. Additionally, it has been shown to be a useful tool for studying the effects of certain drugs on the body. The limitations of using this compound in laboratory experiments include its high temperature and pressure requirements for synthesis, its lack of full understanding of its mechanism of action, and its potential toxicity.
Zukünftige Richtungen
The future directions for 3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in the development of novel drugs, as well as its potential use as an inhibitor of certain enzymes, would be beneficial. Finally, further research into its potential use in the synthesis of other compounds, such as amino acids and peptides, would be beneficial.
Synthesemethoden
3-Chloro-4-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}pyridine can be synthesized in a two-step process. The first step involves the condensation reaction of piperidine and cyclohexen-1-one, which is catalyzed by piperidine. The reaction produces an intermediate compound, which is then reacted with chloroacetic acid to form the final product. The reaction requires a high temperature and pressure in order to complete the synthesis.
Eigenschaften
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-12-20-9-6-17(16)23-13-14-7-10-21(11-8-14)18(22)15-4-2-1-3-5-15/h1-2,6,9,12,14-15H,3-5,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECWLKTNNFUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B6450972.png)

![2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450974.png)
![N-methyl-N-[1-(oxane-4-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6450985.png)
![ethyl 5-methyl-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6450993.png)

![4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(4-fluorophenyl)methyl]piperidine](/img/structure/B6451013.png)
![4-{[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6451019.png)
![1-methyl-4-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6451025.png)

![1-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B6451031.png)
![2-methoxy-1-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B6451033.png)
![8-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6451035.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2,5-dimethylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6451045.png)